- Preparation of N-substituted maleimide in microchannel reactor, China, , ,
Cas no 941-69-5 (N-Phenylmaleimide)
N-Phenylmaleimide structure
N-Phenylmaleimide Properties
Names and Identifiers
-
- N-Phenylmaleimide
- 1-Phenyl-1H-pyrrole-2,5-dione
- N-Phenylmaleimide 1-Phenyl-1H-pyrrole-2,5-dione
- Maleanil
- Phenylmaleide
- N-Phenylmaleide
- 1-Phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
- 1-phenylpyrrole-2,5-dione
- N-phenylmaleic imide
- Maleimidobenzene
- Maleinanil
- 1H-Pyrrole-2,5-dione, 1-phenyl-
- MALEIMIDE, N-PHENYL-
- N-phenyl maleimide
- 1-Phenyl-pyrrole-2,5-dione
- N-Fenylimid kyseliny maleinove
- N-Fenylimid kyseliny maleinove [Czech]
- 9U9KT462VW
- HIDBROSJWZYGSZ-UHFFFAOYSA-N
- 1-phenylazoline-2,
- 1-Phenyl-1H-pyrrole-2,5-dione (ACI)
- Maleimide, N-phenyl- (8CI)
- 1-[4-(Acetoxy)phenyl]maleimide
- Imilex P
- N-Phenylmaleic acid imide
- N-Phenylmaleinimide
- N-Phenylpyrrole-2,5-dione
- NSC 8183
- Phenylmaleimide
- NSC-8183
- DB-057478
- BRN 0125098
- UPCMLD0ENAT5455323:001
- 1H-Pyrrole-2, 1-phenyl-
- 1-Phenyl-1H-pyrrole-2,5-dione; N-phenylmaleic imide; Maleimidobenzene
- CHEMBL76012
- SCHEMBL18713
- CS-W019590
- Z104481692
- EN300-20769
- NCGC00176508-02
- AKOS000249503
- CHEBI:230728
- EINECS 213-382-0
- 1-Phenyl-1H-pyrrole-2,5-dione #
- CAS-941-69-5
- N-phenylmaleinimde
- WLN: T5VNVJ BR
- HIDBROSJWZYGSZ-UHFFFAOYSA-
- N-phenyl-maleinimide
- N-phenyl maleic imide
- HMS1473M19
- EC 213-382-0
- IDI1_019601
- AC-20477
- N-Phenylmaleimide, >=98.0% (HPLC)
- NS00006686
- STR03760
- Tox21_300672
- InChI=1/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H
- EU-0033370
- P0900
- ChemDiv3_000283
- D77858
- 5-21-10-00009 (Beilstein Handbook Reference)
- AI3-01186
- Pyrrole-1,5-dione, N-phenyl-
- NCGC00176508-01
- UNII-9U9KT462VW
- DTXSID0041274
- W-100209
- F0266-1301
- STL195609
- BDBM50300353
- 941-69-5
- N-Phenylmaleimide, 97%
- N-PHENYLMALEIMIDE [MI]
- NSC8183
- n-phenylmale-imide
- PD135235
- Q27273236
- BRD-K27141229-001-01-9
- DTXCID8021274
- NCGC00254580-01
- MFCD00005502
- +Expand
-
- MFCD00005502
- HIDBROSJWZYGSZ-UHFFFAOYSA-N
- 1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H
- O=C1N(C2C=CC=CC=2)C(=O)C=C1
- 0125098
Computed Properties
- 173.04800
- 0
- 2
- 1
- 173.048
- 13
- 246
- 0
- 0
- 0
- 0
- 0
- 1
- 1.1
- nothing
- 0
- 37.4
Experimental Properties
- 1.18100
- 37.38000
- 7299
- 1.5200 (estimate)
- Soluble in water (slightly ), methanol, ethanol, and benzene.
- 181°C/27mmHg(lit.)
- 88.0 to 92.0 deg-C
- Fahrenheit: 305.6 ° f
Celsius: 152 ° c - 815g/l insoluble
- Yellow acicular crystals
- Not determined
- 1.2427 (rough estimate)
N-Phenylmaleimide Security Information
- GHS06 GHS08
- ON5950000
- 3
- 6.1
- S45-S24/25
- III
- R25; R36/37/38
- T
- UN 2811 6.1/PG 3
- H301-H315-H319-H341-H370
- P201-P202-P260-P264-P270-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P311-P405-P501
- dangerous
- Store at room temperature
- III
- 25-38-41-43-50
- Danger
- Yes
- 6.1
- 10-21
N-Phenylmaleimide Customs Data
- 2925190090
-
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-Phenylmaleimide Price
N-Phenylmaleimide Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Acetic acid ; 10 min, rt
1.2 Reagents: Sulfuric acid ; rt → 60 °C; 45 min, 60 °C; 60 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 10 min
1.2 Reagents: Sulfuric acid ; rt → 60 °C; 45 min, 60 °C; 60 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 10 min
Reference
- DABCO-catalyzed [3+2] cycloaddition reactions of azomethine imines with N-aryl maleimides: facile access to dinitrogen-fused heterocyclesTetrahedron Letters, 2015, 56(52), 7150-7153,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Acetic acid ; 10 min, rt
1.2 Reagents: Sulfuric acid Solvents: Water ; rt → 60 °C; 45 min, 60 °C; 60 °C → rt; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sulfuric acid Solvents: Water ; rt → 60 °C; 45 min, 60 °C; 60 °C → rt; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
Reference
- Synthesis of substituted N-aryl pyrrolo-quinolines and study of their antimicrobial activitiesJournal of Chemical and Pharmaceutical Research, 2014, 6(8), 393-399,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Xylene ; rt → 80 °C; 0.5 h, 80 °C; 1 h, 80 °C
1.2 Reagents: Hydroquinone Catalysts: Phosphoric acid Solvents: Xylene , Water ; rt → 65 °C; 1.5 h, 65 °C
1.2 Reagents: Hydroquinone Catalysts: Phosphoric acid Solvents: Xylene , Water ; rt → 65 °C; 1.5 h, 65 °C
Reference
- Synthesis of N-phenylmaleimide by decompressed azeotropic methodHuaxue Gongye Yu Gongcheng (Tianjin, 2005, 22(6), 427-429,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Xylene ; 4 h, 150 °C
Reference
- Green preparation of N-phenylmaleimide, China, , ,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Silica , Phosphoric acid Solvents: Xylene
1.2 Catalysts: Triethylamine , Zinc acetate , 2,4-Dimethyl-6-tert-butylphenol ; neutralized
1.3 5 min
1.4 5 min; 140 °C; 6 h, 140 °C
1.2 Catalysts: Triethylamine , Zinc acetate , 2,4-Dimethyl-6-tert-butylphenol ; neutralized
1.3 5 min
1.4 5 min; 140 °C; 6 h, 140 °C
Reference
- Method for the preparation of N-substituted maleimide, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Acetic anhydride Catalysts: Sodium acetate Solvents: Acetic anhydride ; 2 h, reflux; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- N-Phenyl and N-phenylalkyl-maleimides acting against Candida spp.: Time-to-kill, stability, interaction with maleamic acidsBioorganic & Medicinal Chemistry, 2008, 16(1), 560-568,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene , Water
Reference
- Preparation of N-substituted maleimides with low discoloration, Japan, , ,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Solvents: Acetone ; 1 h, rt; 1 h, 40 °C
1.2 Reagents: Cobalt diacetate Catalysts: Triethylamine Solvents: Acetone , Acetic anhydride ; 3 h, 40 °C
1.2 Reagents: Cobalt diacetate Catalysts: Triethylamine Solvents: Acetone , Acetic anhydride ; 3 h, 40 °C
Reference
- Synthesis, antimicrobial and corrosion-inhibiting activities of N-substituted phenyl maleimideQingdao Keji Daxue Xuebao, 2011, 32(1), 30-33,
Synthetic Circuit 16
Synthetic Circuit 17
N-Phenylmaleimide Raw materials
- 2,5-dihydrofuran-2,5-dione
- 3a,4,7,7a-Tetrahydro-2-phenyl-4,7-imino-1H-isoindole-1,3(2H)-dione
- 3-chloro-1-phenyl-2,5-Pyrrolidinedione
- Maleanilic Acid
N-Phenylmaleimide Preparation Products
N-Phenylmaleimide Suppliers
HU BEI YUN MEI Technology Co., Ltd.
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N-Phenylmaleimide Related Literature
-
Zhen-Hua Yang,Zhong-Hui Chen,Yu-Long An,Sheng-Yin Zhao RSC Adv. 2016 6 23438
-
M. Vadivelu,S. Sugirdha,P. Dheenkumar,Y. Arun,K. Karthikeyan,C. Praveen Green Chem. 2017 19 3601
-
Zhiming Gou,Yujing Zuo,Shengyu Feng RSC Adv. 2016 6 73140
-
Joseph Cowell,Matokah Abualnaja,Stephanie Morton,Ruth Linder,Faye Buckingham,Paul G. Waddell,Michael R. Probert,Michael J. Hall RSC Adv. 2015 5 16125
-
Priya Sonowal,Pratiksha Bhorali,Sabera Sultana,Sanjib Gogoi Org. Biomol. Chem. 2021 19 5333
-
F. Mangin,E. Banaszak-Léonard,C. Len RSC Adv. 2015 5 69616
-
Kumud Sharma,Kashmiri Neog,Abhilash Sharma,Pranjal Gogoi Org. Biomol. Chem. 2021 19 6256
-
Alexandra S. Antonova,Eugeniya V. Nikitina,Karina S. Valchuk,Mikhail S. Grigoriev,Rosa M. Gomila,Antonio Frontera,Fedor I. Zubkov CrystEngComm 2022 24 6093
-
Juan García de la Concepción,Martín ávalos,Pedro Cintas,José L. Jiménez,Mark E. Light Org. Biomol. Chem. 2018 16 3438
-
Pradeep Mathur,Raj Kumar Joshi,Dhirendra Kumar Rai,Badrinath Jha,Shaikh M. Mobin Dalton Trans. 2012 41 5045
941-69-5 (N-Phenylmaleimide) Related Products
- 3006-93-7(1,1'-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione))
- 1631-28-3(1-(p-Tolyl)-1H-pyrrole-2,5-dione)
- 13118-04-2(1H-Pyrrole-2,5-dione,1,1'-(1,2-phenylene)bis-)
- 29753-26-2(1-(4-Aminophenyl)-1H-pyrrole-2,5-dione)
- 20299-79-0(1H-Pyrrole-2,5-dione,1-(3-methylphenyl)-)
- 3369-39-9(1H-Pyrrole-2,5-dione,1-(1-naphthalenyl)-)
- 3278-31-7(N,N'-4-Phenylenedimaleimide)
- 42189-56-0(1H-Pyrrole-2,5-dione,1-(1-pyrenyl)-)
- 50539-45-2(1H-Pyrrole-2,5-dione,1-[4-(phenylamino)-1-naphthalenyl]-)
- 5702-75-0(N-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetamide)
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